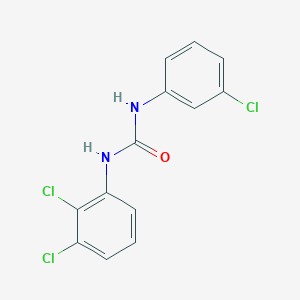

1-(3-Chlorophenyl)-3-(2,3-dichlorophenyl)urea

Description

Significance of Urea (B33335) Derivatives in Medicinal Chemistry and Related Fields

Urea and its derivatives are fundamental scaffolds in the realm of medicinal chemistry and drug discovery. The central role of the urea functional group stems from its unique ability to act as both a hydrogen bond donor and acceptor, allowing it to form stable and specific interactions with biological targets like proteins and receptors. acs.orgnih.gov This capacity for robust hydrogen bonding is critical for modulating drug potency and selectivity. nih.gov

Historically, urea derivatives have been integral to the development of important therapeutics. acs.orgnih.gov Today, this structural motif is found in a wide array of FDA-approved drugs for treating various human diseases, including diabetes and parasitic infections. acs.orgnih.gov In modern drug design, the urea moiety is increasingly incorporated into novel molecular architectures to fine-tune physicochemical properties and enhance therapeutic efficacy against a spectrum of diseases, including cancer and viral infections. nih.govresearchgate.net Beyond medicine, urea derivatives are also valuable as linkers in antibody-drug conjugates and as building blocks in combinatorial chemistry. nih.gov

Overview of Halogenated Phenylurea Scaffolds: Synthetic Versatility and Biological Relevance

The introduction of halogen atoms onto the phenylurea scaffold significantly influences the molecule's properties and biological activity. Halogenation can affect lipophilicity, metabolic stability, and the electronic character of the molecule, which in turn can alter its interaction with biological targets. nih.gov The specific position and nature of the halogen substituent are determining factors in the compound's function. nih.gov

From a synthetic perspective, halogenated phenylureas are accessible through various chemical routes. The most common method involves the reaction of a substituted phenyl isocyanate with a corresponding aniline (B41778). google.com This approach is widely used for producing many commercial phenylurea compounds. google.com Alternative methods aim to avoid hazardous reagents like phosgene (B1210022), which is often used to create the isocyanate intermediate. acs.orggoogle.com

The biological relevance of halogenated phenylureas is extensive and well-documented. This class of compounds has yielded potent agents across several fields:

Herbicides: Many commercially successful herbicides, such as Diuron, are chlorinated phenylurea derivatives. nih.govnih.gov They typically function by inhibiting photosynthesis in weeds. nih.gov

Anticancer Agents: Numerous studies have demonstrated the potent anti-proliferative and apoptosis-inducing activities of halogenated phenylureas against various cancer cell lines, including lung cancer and melanoma. nih.govresearchgate.netnih.gov

Other Biological Activities: Research has also explored their use as kinase inhibitors, anti-androgenic agents, and modulators of other cellular pathways. nih.govresearchgate.net

Rationale for Comprehensive Investigation of 1-(3-Chlorophenyl)-3-(2,3-dichlorophenyl)urea

While the broader class of chlorinated phenylureas has been extensively studied, the specific compound This compound remains a largely unexplored entity in academic literature. A search of chemical databases confirms its identity and commercial availability for research purposes, but detailed studies on its synthesis, properties, and biological activity are scarce.

The rationale for a focused investigation stems from several key points:

Structural Uniqueness: The compound features a distinct tri-chlorination pattern with a single chlorine on one phenyl ring (meta position) and two adjacent chlorines on the second ring (ortho and meta positions). This specific arrangement distinguishes it from more commonly studied isomers like those with 2,4-, 2,5-, 3,4-, or 3,5-dichloro substitutions. uni.luherts.ac.uk This unique substitution pattern can be expected to influence its conformational geometry, electronic distribution, and ultimately, its biological activity.

Knowledge Gap: The lack of published data presents an opportunity to expand the structure-activity relationship (SAR) knowledge for halogenated phenylureas. Understanding how this particular isomeric form behaves can provide valuable insights for designing future molecules with tailored properties.

Potential for Novel Activity: Given the diverse bioactivities of its structural relatives, it is plausible that this compound could possess novel or enhanced activity as an anticancer agent, herbicide, or modulator of other biological systems.

Scope and Objectives of Academic Research on the Compound

A comprehensive academic investigation of this compound is warranted to fully characterize this understudied molecule. The scope of such research would encompass its chemical synthesis, physical and spectroscopic characterization, and a preliminary assessment of its biological potential.

The primary objectives of this research would be:

Synthesis and Purification: To establish an efficient and reproducible synthetic protocol for the compound, likely via the reaction of 3-chlorophenyl isocyanate and 2,3-dichloroaniline (B127971), followed by purification to a high degree of analytical purity.

Structural Characterization: To confirm the molecular structure and identity of the synthesized compound using a suite of modern analytical techniques.

Physicochemical Profiling: To determine fundamental physicochemical properties of the compound.

Biological Screening: To conduct initial in vitro screening assays to probe for potential biological activity, guided by the known activities of related halogenated phenylureas (e.g., cytotoxicity against cancer cell lines, herbicidal effects on plant models).

Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 113271-48-0 |

| Molecular Formula | C₁₃H₉Cl₃N₂O |

| Molecular Weight | 315.59 g/mol |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)NC(=O)NC2=C(C=CC=C2Cl)Cl |

Table 2: Spectroscopic and Analytical Methods for Characterization

| Technique | Purpose | Expected Information |

| ¹H NMR | Structural elucidation | Number, position, and coupling of aromatic and amine protons. |

| ¹³C NMR | Structural elucidation | Number and chemical environment of carbon atoms in the molecule. |

| Mass Spectrometry | Molecular weight confirmation | Determination of the molecular ion peak and fragmentation pattern. |

| Infrared (IR) Spectroscopy | Functional group identification | Detection of characteristic vibrations for N-H, C=O, and C-Cl bonds. nist.gov |

| Elemental Analysis | Purity and formula confirmation | Percentage composition of C, H, N, and Cl to verify the empirical formula. |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-(2,3-dichlorophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3N2O/c14-8-3-1-4-9(7-8)17-13(19)18-11-6-2-5-10(15)12(11)16/h1-7H,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHIGKRQNZQEPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NC2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113271-48-0 | |

| Record name | 1-(3-CHLOROPHENYL)-3-(2,3-DICHLOROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes for Phenylurea Synthesis

The formation of the urea (B33335) linkage is central to the synthesis of all phenylurea compounds. Over the years, several reliable methods have been established, with the condensation of amines and isocyanates being the most prominent.

The most direct and widely utilized method for synthesizing N,N'-disubstituted ureas, including 1-(3-chlorophenyl)-3-(2,3-dichlorophenyl)urea, is the reaction between an amine and an isocyanate. This reaction is typically high-yielding and proceeds under mild conditions. The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate group, followed by proton transfer to form the stable urea linkage.

The synthesis of various 3-(4-chlorophenyl)-1-(phenethyl)urea analogs, for example, was achieved by coupling the corresponding primary amines with 4-chlorophenyl isocyanate. nih.gov This highlights the versatility of the isocyanate-amine condensation reaction in generating a library of related compounds. The reaction is generally carried out in an inert solvent, and the product often precipitates out of the solution, simplifying purification.

General Reaction Scheme:

R-NH₂ + O=C=N-R' → R-NH-C(=O)-NH-R'

(Amine + Isocyanate → N,N'-disubstituted Urea)

This approach is favored for its efficiency, atom economy, and the commercial availability of a wide range of amine and isocyanate starting materials.

While amine-isocyanate condensation is the most common route, several alternative pathways for urea formation exist. These methods can be advantageous when the required isocyanate is unstable, inaccessible, or when alternative starting materials are more readily available.

One notable method involves the use of phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) (bis(trichloromethyl) carbonate) or 1,1'-carbonyldiimidazole (B1668759) (CDI). In these methods, an amine is first reacted with the phosgene equivalent to form a carbamoyl (B1232498) chloride or an activated carbamate (B1207046) intermediate. This intermediate is then reacted with a second amine to form the unsymmetrical urea. mdpi.com

Another approach is the reaction of amines with urea itself. For instance, phenylurea can be synthesized by heating aniline (B41778) with urea, often in the presence of an acid. sigmaaldrich.com This method, however, can sometimes lead to the formation of symmetrical byproducts.

More contemporary methods focus on greener and more sustainable pathways. This includes the development of catalytic systems for the direct synthesis of ureas from amines and carbon dioxide, although these are often more complex and less universally applicable than traditional methods. nih.gov Other routes include the carbonylation of azides in the presence of amines, catalyzed by transition metals like palladium.

Optimized Synthesis of this compound

The synthesis of the target compound, this compound, is most effectively achieved through the amine-isocyanate condensation pathway. This involves the reaction of 3-chloroaniline (B41212) with 2,3-dichlorophenyl isocyanate.

Reaction Scheme:

3-chloroaniline + 2,3-dichlorophenyl isocyanate → this compound

While specific optimization studies for this exact compound are not extensively detailed in the public domain, optimal conditions can be inferred from general procedures for diaryl urea synthesis.

The reaction is typically performed in an aprotic solvent such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) at room temperature. The starting materials, 3-chloroaniline and 2,3-dichlorophenyl isocyanate, are dissolved in the chosen solvent, and the reaction is stirred for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Key parameters for optimization include:

Solvent Choice: The solvent should be inert to the reactants and capable of dissolving both starting materials. Anhydrous conditions are often preferred to prevent the hydrolysis of the isocyanate.

Temperature: Most amine-isocyanate reactions proceed efficiently at ambient temperature. Gentle heating may be applied to accelerate the reaction if necessary, but this can also increase the formation of side products.

Stoichiometry: Using a near-equimolar ratio of the amine and isocyanate is standard. A slight excess of one reagent can be used to ensure the complete consumption of the other, more valuable, starting material.

Purification: The product, being a solid, often precipitates from the reaction mixture upon completion. It can then be isolated by filtration and washed with a cold solvent to remove any unreacted starting materials. Further purification can be achieved by recrystallization.

Based on similar syntheses, yields for this type of reaction are generally high, often exceeding 80-90%.

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Reactant A | 3-chloroaniline | Provides one of the N-phenyl groups. |

| Reactant B | 2,3-dichlorophenyl isocyanate | Provides the carbonyl group and the second N-phenyl group. |

| Solvent | Anhydrous THF or DCM | Inert solvent that dissolves reactants; prevents isocyanate hydrolysis. |

| Temperature | Room Temperature (20-25 °C) | Sufficient for reaction completion without promoting side reactions. |

| Duration | 2-12 hours | Typically sufficient for full conversion, monitored by TLC. |

| Work-up | Filtration of precipitate | Product is often a solid that can be easily isolated. |

| Purification | Recrystallization (e.g., from Ethanol/Water) | Removes impurities to yield a high-purity final product. |

For the synthesis of this compound, the concept of stereoselectivity is not applicable as the molecule is achiral and does not have stereocenters.

Regioselectivity is inherently controlled by the choice of starting materials. The urea linkage forms specifically between the nitrogen atom of 3-chloroaniline and the isocyanate carbon of 2,3-dichlorophenyl isocyanate. The substitution pattern on the final molecule is therefore precisely determined by the substitution patterns of the aniline and phenyl isocyanate precursors. There is no ambiguity in the position of the urea linkage, resulting in a single constitutional isomer as the product. The key to ensuring the correct regiochemistry is the purity of the starting materials.

Design and Synthesis of Structural Analogs and Derivatives

The design and synthesis of structural analogs of this compound are crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the material properties of related compounds. The diaryl urea scaffold allows for systematic modification at several positions.

Strategies for generating analogs generally involve:

Varying the Substitution on the Phenyl Rings: A wide array of analogs can be synthesized by starting with different substituted anilines and phenyl isocyanates. For example, the position and nature of the chloro substituents can be altered. One could replace the chlorine atoms with other halogens (F, Br, I), alkyl groups, alkoxy groups, or trifluoromethyl groups to probe the effects of electronics and sterics. nih.gov

Introducing Additional Functional Groups: Functional groups can be incorporated to modulate properties like solubility or to provide handles for further chemical modification. For instance, analogs containing nitro, cyano, or ester groups could be prepared. mdpi.com

Bioisosteric Replacement: Replacing the phenyl rings with other aromatic systems, such as pyridyl or other heteroaromatic rings, is a common strategy in medicinal chemistry to alter pharmacokinetic properties while retaining biological activity.

The synthesis of these analogs would follow the same reliable amine-isocyanate condensation methodology described above, leveraging the vast commercial availability of diverse aromatic amines and isocyanates. For instance, to synthesize an analog with a different substitution pattern, one would simply substitute 3-chloroaniline or 2,3-dichlorophenyl isocyanate with the appropriately substituted precursor. This modularity makes the diaryl urea scaffold a highly attractive platform for chemical exploration. nih.gov

Strategies for Introducing Varied Substituents on Phenyl Rings

The introduction of different functional groups on the phenyl rings of this compound is a key strategy to investigate structure-activity relationships (SAR). This is typically achieved by utilizing appropriately substituted anilines and phenyl isocyanates as starting materials. The fundamental synthetic approach involves the reaction of a substituted aniline with a corresponding phenyl isocyanate.

For the synthesis of the parent compound, this compound, the reaction would involve either 3-chloroaniline reacting with 2,3-dichlorophenyl isocyanate, or 2,3-dichloroaniline (B127971) reacting with 3-chlorophenyl isocyanate. The isocyanate itself is often generated in situ from the corresponding aniline using phosgene or a safer equivalent like triphosgene or carbonyldiimidazole.

By selecting anilines with a variety of substituents, a diverse library of derivatives can be generated. Common modifications include the introduction of electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., nitro, trifluoromethyl) at different positions on either phenyl ring. Halogen atoms, such as fluorine and bromine, are also frequently incorporated to modulate properties like lipophilicity and metabolic stability.

Table 1: Representative Examples of Phenyl-Substituted Diaryl Urea Analogs

| R1 (on 3-chlorophenyl ring) | R2 (on 2,3-dichlorophenyl ring) | Resulting Compound Name |

| H | H | This compound |

| 4-F | H | 1-(3-Chloro-4-fluorophenyl)-3-(2,3-dichlorophenyl)urea |

| 5-CF3 | H | 1-(3-Chloro-5-(trifluoromethyl)phenyl)-3-(2,3-dichlorophenyl)urea |

| H | 4-OCH3 | 1-(3-Chlorophenyl)-3-(4-methoxy-2,3-dichlorophenyl)urea |

| H | 5-NO2 | 1-(3-Chlorophenyl)-3-(5-nitro-2,3-dichlorophenyl)urea |

Modifications of the Urea Linker Moiety

Another strategy involves the N-alkylation or N-arylation of the urea nitrogens. Introducing substituents on the nitrogen atoms can disrupt the planarity of the urea moiety, which may influence its binding to biological targets. However, it is important to note that the hydrogen atoms on the urea nitrogens are often crucial for forming hydrogen bonds with target proteins, and their removal can lead to a loss of activity.

Furthermore, the urea moiety can be incorporated into a larger heterocyclic ring system. This can lead to more rigid structures with defined geometries, which can be advantageous for optimizing interactions with a specific binding site. For example, the urea linker can be cyclized with appropriate linkers to form structures such as quinoxalinediones.

Table 2: Examples of Urea Linker Modifications in Diaryl Scaffolds

| Modification | General Structure | Synthetic Precursors |

| Thiourea | Ar-NH-C(S)-NH-Ar' | Substituted anilines and thiophosgene (B130339) or equivalent |

| N-Alkylation | Ar-N(R)-C(O)-NH-Ar' | N-alkylated aniline and a phenyl isocyanate |

| Heterocyclic Integration | e.g., Quinoxalinedione | Diaminophenoxy-phenyl intermediate and oxalic acid |

Synthesis of Isomers and Hybrid Structures

The synthesis of positional isomers of this compound allows for a systematic exploration of the impact of substituent positioning on the molecule's properties. By using different isomers of the starting materials, a variety of structurally related compounds can be prepared. For example, using 2,4-dichloroaniline (B164938) or 3,5-dichloroaniline (B42879) instead of 2,3-dichloroaniline would yield the corresponding positional isomers. The choice of isomeric starting materials directly dictates the final substitution pattern of the product.

Hybrid molecules, which combine the this compound scaffold with other pharmacologically active moieties, represent another advanced derivatization strategy. This approach aims to create multifunctional molecules that can interact with multiple biological targets or possess enhanced properties. For instance, the diaryl urea moiety could be linked to other known anticancer fragments or signaling pathway modulators. The synthesis of such hybrids typically involves multi-step reaction sequences where the pre-formed diaryl urea is coupled to another molecule of interest via a suitable linker.

Table 3: Examples of Isomeric and Hybrid Structures Based on the Diaryl Urea Scaffold

| Compound Type | Example Structure | General Synthetic Approach |

| Positional Isomer | 1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)urea (B11956273) | Reaction of 3-chloroaniline with 2,4-dichlorophenyl isocyanate |

| Positional Isomer | 1-(3-Chlorophenyl)-3-(3,5-dichlorophenyl)urea | Reaction of 3-chloroaniline with 3,5-dichlorophenyl isocyanate |

| Hybrid Molecule | Diaryl urea linked to a piperazine (B1678402) moiety | Coupling of a functionalized diaryl urea with a piperazine derivative |

| Hybrid Molecule | Diaryl urea incorporated into a larger heterocyclic system | Multi-step synthesis involving cyclization reactions |

Investigation of Biological Activities and Molecular Mechanisms

Exploration of Potential Biological Targets and Pathways

No information is available on the biological targets or pathways affected by 1-(3-Chlorophenyl)-3-(2,3-dichlorophenyl)urea.

Enzyme Inhibition Studies

There are no published studies on the enzyme inhibition properties of this compound.

Identification of Target Enzymes (e.g., Hydrolases, Kinases, Oxidases)

No target enzymes for this compound have been identified.

Mechanistic Analysis of Enzyme Inhibition (e.g., Kinetic Characterization)

No mechanistic or kinetic studies on enzyme inhibition by this compound have been reported.

Receptor Ligand Binding Investigations

There are no published investigations into the receptor binding profile of this compound.

Modulation of Cellular Signaling Pathways

The effect of this compound on any cellular signaling pathway has not been documented.

Cellular Level Investigations in Preclinical Models

No preclinical studies at the cellular level have been published for this compound.

Effects on Cellular Proliferation and Viability (e.g., in specific cell lines for mechanistic insight)

Dichlorophenyl urea (B33335) derivatives have demonstrated potent anti-proliferative effects across various cancer cell lines. Research on the analog COH-SR4 shows effective inhibition of survival and clonogenic potential in both lung cancer and melanoma cells. nih.govnih.gov In lung cancer cell lines, treatment with COH-SR4 resulted in a significant reduction in colony formation. nih.gov Specifically, at a concentration of 1.5 µM, colony formation was inhibited by 39-54% in cell lines such as H1417, H1618, H358, and H520. nih.gov Similarly, this compound decreased the survival and inhibited the clonogenic potential of melanoma cells in vitro. nih.govnih.gov Drug sensitivity assays determined the IC50 values (the concentration required to inhibit the growth of 50% of cells) for COH-SR4 in several lung cancer cell lines after 48 hours of treatment. nih.gov

Table 1: Inhibitory Effects of COH-SR4 on Lung Cancer Cell Lines

| Cell Line | IC50 (µM) | Percentage Colony Inhibition (at 1.5 µM) |

| H1417 | Data not specified | 39 ± 8% |

| H1618 | Data not specified | 48 ± 9% |

| H358 | Data not specified | 47 ± 7% |

| H520 | Data not specified | 54 ± 5% |

This table summarizes the anti-proliferative effects of the related compound COH-SR4 on various lung cancer cell lines as reported in the literature. nih.gov

Induction of Specific Cellular Processes (e.g., apoptosis, autophagy)

A primary mechanism through which dichlorophenyl ureas exert their anti-cancer effects is the induction of programmed cell death, specifically apoptosis. nih.govnih.gov In lung cancer cells, treatment with 1.5 µM COH-SR4 for 24 hours was shown to induce apoptosis, as confirmed by TUNEL assays. nih.gov Further mechanistic studies in both lung cancer and melanoma models revealed an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl2. nih.govnih.gov A key indicator of apoptosis, the cleavage of poly (ADP-ribose) polymerase (PARP), was also observed to increase following treatment, confirming the activation of the apoptotic cascade. nih.govnih.govnih.gov

In addition to apoptosis, autophagy is another critical cellular process that can be modulated by urea derivatives. Autophagy is a catabolic process involving the degradation of a cell's own components; it can function as a survival mechanism or contribute to cell death. mdpi.commdpi.com While some cancer therapies induce a protective autophagy response that can lead to resistance, the inhibition of this process can enhance the cytotoxic effects of certain drugs. mdpi.com The interplay between apoptosis and autophagy is complex, and it has been reported that the inhibition of STAT3, a signaling protein, can induce both processes. mdpi.com

Gene Expression and Proteomic Profiling in Response to Compound Exposure

Exposure to dichlorophenyl urea compounds triggers significant changes in gene and protein expression, altering key signaling pathways that regulate cell growth and survival. Treatment with COH-SR4 has been shown to cause cell cycle arrest. nih.govnih.gov In lung cancer cells, it induced a G0/G1 phase arrest, which was accompanied by the inhibition of cell cycle regulatory proteins including CDK2, CDK4, cyclin A, cyclin B1, and cyclin E1. nih.gov In melanoma cells, a G2/M phase arrest was observed. nih.gov

Furthermore, these compounds impact critical intracellular signaling pathways. COH-SR4 treatment leads to the activation of the AMPK pathway and a decrease in the phosphorylation of Akt (pAkt), a key protein in a major cell survival pathway. nih.govnih.gov In vivo studies using tumor xenografts confirmed these findings, showing increased levels of phosphorylated AMPK (pAMPK) and cleaved PARP, alongside decreased levels of pAkt and the anti-apoptotic protein Bcl2. nih.gov Proteomic analyses of resected tumors also revealed a decrease in mesenchymal markers like vimentin (B1176767) and an increase in the epithelial marker E-cadherin, suggesting an ability to reverse the epithelial-to-mesenchymal transition, a process associated with cancer progression. nih.gov

Structure-Activity Relationship (SAR) Elucidation

The biological activity of phenylurea derivatives is highly dependent on their chemical structure. Understanding the relationship between the molecular structure and the resulting activity is crucial for designing more potent and specific compounds.

Influence of Halogenation Pattern on Biological Activity

Halogenation is a critical feature for the biological activity of many compounds, and phenylureas are no exception. nih.gov The number, type, and position of halogen atoms on the phenyl rings can significantly influence the compound's potency and mechanism of action. nih.govnih.gov Halogen atoms, being highly electronegative, alter the electronic distribution within the molecule and can increase its lipophilicity, which may enhance its ability to cross cell membranes. researchgate.net For instance, structure-activity analyses have revealed correlations between a compound's potency and its halogen content. nih.gov The replacement of one halogen with another, such as chlorine with bromine, at a specific position can result in a significant change in binding activity, highlighting the sensitivity of biological targets to the specific halogenation pattern. nih.gov

Impact of Substituent Electronic and Steric Properties on Potency

Beyond halogenation, the electronic and steric properties of other substituents on the phenylurea scaffold are key determinants of potency. rsc.orgnih.govnih.gov Electronic effects refer to the influence of a substituent on the electron density distribution of the molecule, while steric effects relate to the spatial arrangement and size of the substituent. rsc.orgkochi-tech.ac.jp

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. wikipedia.org For phenylurea derivatives, various QSAR models have been developed to understand the key molecular descriptors that drive their activity. nih.govnih.govrsc.org

These models have successfully correlated biological activity with specific molecular properties. For example, 2D-QSAR and hologram QSAR (HQSAR) models for phenylurea herbicides have shown high predictive abilities. nih.gov These studies revealed that hydrophobicity (log P) and the lowest unoccupied molecular orbital energy (ELUMO) were mainly responsible for antibody recognition. nih.gov Other QSAR studies on diaryl urea derivatives identified size, degree of branching, aromaticity, and polarizability as important factors affecting inhibitory activity. nih.gov By identifying the critical geometrical and electrostatic properties, QSAR models provide a rational framework for the design and optimization of new, more potent phenylurea derivatives. nih.govrsc.org

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding ligand-target interactions at a molecular level.

Virtual Screening for Novel Targets

Virtual screening utilizes docking methodologies to screen large libraries of compounds against a specific target, or conversely, to screen a single compound against a panel of potential targets. This approach could be used to identify novel biological targets for 1-(3-Chlorophenyl)-3-(2,3-dichlorophenyl)urea, thereby suggesting new therapeutic applications. The absence of such studies means that the target profile of this compound is yet to be explored through computational means.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics simulations provide a detailed view of the conformational changes and stability of a molecule and its complexes over time. These simulations are crucial for understanding the dynamic nature of ligand-protein interactions. An MD simulation of this compound, likely in complex with a biological target, would reveal the stability of the binding pose predicted by molecular docking and map the dynamic behavior of the compound within the binding site. No such simulation data is currently available in the scientific literature.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations can determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for understanding a molecule's reactivity and electronic transitions. The molecular electrostatic potential (MEP) can also be mapped to identify regions susceptible to electrophilic and nucleophilic attack. For this compound, these calculations would provide a fundamental understanding of its electronic structure, which is essential for predicting its chemical behavior.

Conformational Analysis and Energy Landscape Mapping

This area of study involves exploring the possible three-dimensional arrangements (conformations) of a molecule and their corresponding energy levels. By mapping the conformational energy landscape, the most stable, low-energy conformations of this compound could be identified. This information is vital as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a biological target.

In Silico Predictions for Mechanistic Pharmacological Profiles (excluding ADMET for safety)

In silico tools can be used to predict the likely pharmacological mechanism of action of a compound based on its structural features. This can involve pharmacophore modeling or machine learning-based approaches that compare the compound to others with known activities. Such predictions could generate hypotheses about the signaling pathways or biological processes that this compound might modulate.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purity Assessment in Research Samples

Chromatography is fundamental to the analysis of "1-(3-Chlorophenyl)-3-(2,3-dichlorophenyl)urea," enabling its separation from impurities, metabolites, and environmental contaminants.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of phenylurea compounds. Method development for "this compound" would logically be based on established protocols for related substances. Reversed-phase HPLC is typically the method of choice, utilizing a nonpolar stationary phase and a polar mobile phase.

A typical HPLC method for a related compound, such as 1-(3,4-dichlorophenyl)-3-methylurea, involves a C18 column. researchgate.net The mobile phase often consists of an acetonitrile (B52724) and water gradient, which allows for the effective separation of compounds with varying polarities. researchgate.netresearchgate.net Detection is commonly achieved using a diode-array detector (DAD) or a UV detector, often set at a wavelength around 240 nm, where the phenylurea chromophore absorbs strongly. researchgate.net

For quantitative analysis, a calibration curve is constructed using standards of known concentrations. The linearity, limit of detection (LOD), and limit of quantification (LOQ) are critical parameters for method validation. For instance, a validated method for other phenylurea herbicides has demonstrated LODs and LOQs in the low µg/L range. researchgate.net

Table 1: Illustrative HPLC Parameters for Phenylurea Compound Analysis

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 100 mm x 4.6 mm, 3.5 µm) researchgate.net |

| Mobile Phase | Acetonitrile/Water Gradient researchgate.net |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 240 nm researchgate.net |

| Column Temperature | 30 °C |

Gas Chromatography (GC) can also be employed for the analysis of phenylurea compounds, though it is generally less common than HPLC due to the thermal lability of some ureas. For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte. The final extracts are then analyzed by GC coupled with a mass spectrometer (GC-MS/MS). eurl-pesticides.eu This technique is highly selective and specific, making it suitable for complex matrices. eurl-pesticides.eu

Mass Spectrometry for Structural Confirmation and Metabolite Identification in Research

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of "this compound" and the identification of its potential metabolites. It provides information on the molecular weight and fragmentation pattern of the molecule.

For related dichlorophenyl urea (B33335) compounds, the predicted monoisotopic mass is a key identifier. uni.luuni.lu For example, the predicted monoisotopic mass for 1-(3-chlorophenyl)-3-(2,4-dichlorophenyl)urea (B11956273) is 313.97806 Da. uni.lu High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the elemental composition.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for detecting trace amounts of "this compound" in complex biological matrices like plasma, urine, and tissue extracts. researchgate.netnih.gov

In LC-MS/MS, the compound is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). researchgate.net The resulting molecular ion is selected in the first quadrupole, fragmented, and the characteristic product ions are detected in the second quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity. researchgate.net For similar compounds, LC-MS/MS methods have been developed with limits of detection in the parts-per-million (ppm) range. researchgate.net

A significant challenge in biological matrix analysis is the "matrix effect," where co-eluting endogenous substances can suppress or enhance the ionization of the target analyte, affecting the accuracy of quantification. researchgate.netnih.gov Careful sample preparation and the use of isotopically labeled internal standards are crucial to mitigate these effects. researchgate.net

Table 2: Predicted Mass Spectrometry Data for a Structurally Similar Compound: 1-(3-chlorophenyl)-3-(2,4-dichlorophenyl)urea

| Adduct | m/z (Predicted) |

| [M+H]+ | 314.98534 uni.lu |

| [M+Na]+ | 336.96728 uni.lu |

| [M-H]- | 312.97078 uni.lu |

Spectroscopic Techniques for Mechanistic Studies (e.g., Ligand-Binding Induced Shifts)

Spectroscopic techniques are vital for investigating the mechanistic aspects of how "this compound" interacts with biological targets. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide detailed structural information. For instance, the crystal structure of a related compound, 1-(2-chlorophenyl)-3-(p-tolyl)urea, was determined using single-crystal X-ray diffraction. researchgate.net

Further mechanistic studies on similar compounds have utilized spectroscopic methods to understand their inhibitory actions on signaling pathways, such as PI3K/Akt/mTOR. nih.gov

Advancements in Microextraction and Sample Preparation for Research Samples

Effective sample preparation is critical for accurate and sensitive analysis. Recent advancements have focused on miniaturized and more efficient extraction techniques. Dispersive liquid-liquid microextraction (DLLME) is one such method that has been successfully applied to the extraction of phenylurea herbicides from water samples. researchgate.net

In DLLME, a small volume of an extraction solvent (e.g., dichloromethane) and a disperser solvent are rapidly injected into the aqueous sample, forming a cloudy solution. researchgate.net This increases the surface area between the extraction solvent and the sample, leading to rapid partitioning of the analyte into the organic phase. After centrifugation, the sedimented organic phase is collected for analysis. This technique is fast, requires minimal solvent, and provides high enrichment factors. researchgate.net

Preclinical Studies in Relevant Model Systems Non Human

In Vitro Cellular and Biochemical Models for Mechanistic Elucidation

No available studies have investigated the effects of 1-(3-Chlorophenyl)-3-(2,3-dichlorophenyl)urea in in vitro cellular or biochemical models. Therefore, its mechanism of action at the molecular and cellular level remains unknown.

Ex Vivo Tissue and Organotypic Slice Culture Investigations

There are no published reports on the use of ex vivo tissue or organotypic slice cultures to investigate the biological effects of this compound. Such studies are valuable for understanding the compound's impact on intact tissue architecture, but this information is not available for this specific molecule.

In Vivo Animal Models for Mechanistic Insights and Proof-of-Concept

No in vivo studies in animal models have been conducted to explore the mechanistic properties or provide proof-of-concept for the biological activity of this compound.

Investigation of Compound Effects on Biological Processes in Model Organisms

Due to the lack of in vivo research, there is no information regarding the effects of this compound on any biological processes within model organisms.

Pharmacodynamic Biomarker Identification in Animal Models

The absence of in vivo studies means that no pharmacodynamic biomarkers have been identified to assess the physiological response to this compound in animal models.

Exploration of Specific Phenotypic Responses (mechanistic, not efficacy for human disease)

There is no available data describing any specific mechanistic phenotypic responses to the administration of this compound in animal models.

Emerging Research Areas and Interdisciplinary Perspectives

Applications as Chemical Probes for Biological System Interrogation

The urea (B33335) functional group is a key pharmacophoric feature in a multitude of biologically active compounds, including kinase inhibitors used in cancer therapy. frontiersin.org Phenylurea derivatives, in particular, have been explored for their potential to interact with various biological targets. For instance, the compound 1,3-bis(3,5-dichlorophenyl)urea (B1682623), known as COH-SR4, has been investigated as a chemical probe to study cancer cell biology. nih.gov Research has shown that COH-SR4 can inhibit the proliferation of melanoma cells and induce apoptosis (programmed cell death). nih.gov

These studies on analogous compounds suggest that 1-(3-Chlorophenyl)-3-(2,3-dichlorophenyl)urea could potentially be investigated as a chemical probe. Its structure, featuring chlorinated phenyl rings, could lead to specific interactions with biological macromolecules, allowing researchers to "probe" or investigate the function of these molecules within a cell. Future research could explore its binding affinity and selectivity for various enzymes or receptors, potentially uncovering new therapeutic targets or diagnostic tools.

A summary of the biological activities of a related dichlorophenyl urea compound, COH-SR4, is presented below:

| Cell Line | IC₅₀ (µM) | Biological Effect |

| B16-F0 (Melanoma) | 5 ± 1 | Inhibition of cell survival |

| Hs600T (Melanoma) | 6 ± 1 | Inhibition of cell survival |

| A2058 (Melanoma) | 11 ± 2 | Inhibition of cell survival |

Data relates to the analog 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) and is indicative of the potential research direction for the titular compound. nih.gov

Integration with Materials Science and Supramolecular Chemistry

The urea moiety is well-known for its ability to form strong, directional hydrogen bonds. This property makes urea-based molecules, including phenylureas, attractive building blocks in the field of supramolecular chemistry. Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds.

While no specific studies on the integration of this compound into materials science have been identified, the general principles of supramolecular chemistry suggest its potential in this area. The hydrogen bonding capabilities of the urea group, combined with the potential for π-π stacking interactions between the phenyl rings, could enable the self-assembly of this molecule into well-ordered, one-, two-, or three-dimensional structures. These supramolecular assemblies could exhibit interesting properties, making them suitable for applications in areas such as crystal engineering, and the development of novel functional materials.

Role in Agrochemical Research (e.g., mechanistic studies of herbicidal or pesticidal action)

Phenylurea compounds have a long history of use in agriculture as herbicides. researchgate.net Their primary mechanism of action is the inhibition of photosynthesis in target weed species. researchgate.net Specifically, they block the electron transport chain in Photosystem II (PSII) by binding to the D1 protein, thereby preventing the production of energy needed for plant growth and survival. researchgate.net

Given its structural similarity to known phenylurea herbicides like Diuron, it is highly probable that this compound exhibits herbicidal activity through a similar mechanism. Research in this area would likely focus on determining its efficacy against various weed species, its selectivity for target weeds over crops, and the specific molecular interactions that govern its binding to the D1 protein. Such mechanistic studies are crucial for the development of more effective and safer herbicides. nih.gov A patent for novel urea derivatives with herbicidal activity suggests the ongoing interest in this class of compounds for agricultural applications. google.com.na

The herbicidal activity of several phenylurea compounds is well-documented:

| Compound | Target Weeds | Mechanism of Action |

| Diuron | Broadleaf and grassy weeds | Inhibition of Photosystem II |

| Monuron | Broadleaf and grassy weeds | Inhibition of Photosystem II |

| Linuron | Broadleaf and grassy weeds | Inhibition of Photosystem II |

This table provides examples of related phenylurea herbicides and their known herbicidal properties. researchgate.net

Environmental Fate and Transformation in Research Contexts (e.g., degradation pathways)

The environmental fate of agrochemicals is a critical area of research to ensure their safe use. For phenylurea herbicides, degradation in the environment can occur through both biotic (microbial) and abiotic (photochemical) processes. researchgate.netnih.gov

Microbial degradation is a key process in the breakdown of phenylurea herbicides in soil and water. nih.gov Studies on related compounds have shown that degradation often proceeds through N-demethylation and hydrolysis of the urea linkage, leading to the formation of various aniline (B41778) derivatives. researchgate.netresearchgate.net For example, the degradation of Diuron can produce more toxic metabolites like 3,4-dichloroaniline (B118046) (3,4-DCA). nih.gov

Photochemical degradation, driven by sunlight, is another important transformation pathway for phenylurea herbicides in aqueous environments. nih.gov The nature and position of substituents on the phenyl ring can influence the photochemical behavior of these compounds. nih.gov

Research into the environmental fate of this compound would aim to identify its degradation products, determine its persistence in soil and water, and assess the potential toxicity of its metabolites. Understanding these degradation pathways is essential for predicting its environmental impact and developing strategies for remediation if necessary. awsjournal.org

Common degradation pathways for phenylurea herbicides include:

| Degradation Process | Key Reactions | Resulting Products |

| Microbial Degradation | N-demethylation, Hydrolysis | Chloroaniline derivatives |

| Photochemical Degradation | Photohydrolysis, Oxidation | Various transformation products |

This table summarizes the general degradation processes for the phenylurea class of herbicides. nih.govnih.gov

Challenges and Future Research Directions

Addressing Limitations in Current Mechanistic Understanding

A significant hurdle in the development of dichlorophenyl urea (B33335) compounds, including 1-(3-Chlorophenyl)-3-(2,3-dichlorophenyl)urea, is the incomplete understanding of their precise molecular mechanisms of action. Research on closely related bisaryl ureas, such as N,N'-bis(3,5-dichlorophenyl)urea (SR4), suggests that these compounds may induce apoptotic cell death in cancer cells by uncoupling mitochondrial oxidative phosphorylation. nih.gov This process is thought to be facilitated by a fatty acid-activated mechanism, where the urea derivative acts as an anion transporter, enabling proton leak across the mitochondrial membrane. nih.gov However, the exact protein interactions and the full cascade of downstream signaling events are not yet fully elucidated.

The urea moiety is a key structural feature in many kinase inhibitors, as it can form crucial hydrogen bond interactions within the catalytic cleft of these enzymes. researchgate.net Diaryl urea derivatives, in particular, have been shown to bind to the hydrophobic pocket of kinase domains. nih.gov While it is plausible that this compound may also function as a kinase inhibitor, the specific kinases it targets and its selectivity profile remain to be determined. The complexity of cellular signaling pathways, with their extensive crosstalk and feedback loops, further complicates the pinpointing of a single, definitive mechanism. Future research must therefore focus on comprehensive target identification and validation studies to clarify the precise molecular interactions of this compound.

Opportunities for Novel Structural Modifications and Analog Development

The development of novel structural modifications and analogs of this compound represents a significant opportunity to enhance its therapeutic potential. Structure-activity relationship (SAR) studies on related bisaryl ureas have shown that the nature and position of substituents on the phenyl rings can significantly impact their biological activity. nih.gov For instance, the presence of lipophilic, electron-withdrawing groups has been found to enhance the mitochondrial uncoupling effect and cytotoxic potency against cancer cells. nih.gov

Systematic modifications of the lead structure can be explored to optimize various properties, including potency, selectivity, and pharmacokinetic profiles. This could involve the introduction of different functional groups to the phenyl rings or the replacement of the urea linker with bioisosteric alternatives. frontiersin.org The synthesis of a library of analogs would enable a thorough investigation of the SAR, providing valuable insights for the rational design of more effective and less toxic derivatives. researchgate.netnih.gov

Table 1: Potential Structural Modifications for Analog Development

| Modification Strategy | Rationale | Potential Outcome |

| Substitution on Phenyl Rings | Modulate electronic and steric properties to enhance binding affinity and selectivity for target proteins. | Increased potency, improved selectivity, altered pharmacokinetic properties. |

| Alteration of the Urea Linker | Investigate the importance of the urea moiety for activity and explore alternative hydrogen bonding patterns. | Identification of novel scaffolds with potentially different mechanisms of action or improved drug-like properties. |

| Introduction of Heterocyclic Moieties | Enhance interactions with specific amino acid residues in target proteins and improve physicochemical properties. | Increased target specificity, improved solubility, and bioavailability. |

| Conformational Restriction | Lock the molecule into a bioactive conformation to increase potency and reduce off-target effects. | Enhanced binding affinity and selectivity. |

Advancements in High-Throughput Screening and Computational Design

Modern drug discovery heavily relies on high-throughput screening (HTS) and computational design to accelerate the identification and optimization of lead compounds. nih.gov These technologies offer powerful tools for exploring the therapeutic potential of this compound and its analogs. HTS allows for the rapid screening of large compound libraries against a panel of cancer cell lines or specific molecular targets, enabling the identification of potent and selective hits. nih.gov

Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can provide valuable insights into the binding modes of urea derivatives and guide the design of novel analogs with improved properties. researchgate.netmdpi.com These methods can be used to predict the affinity of a compound for its target, identify key interactions, and prioritize candidates for synthesis and biological evaluation. researchgate.net The integration of computational and experimental approaches can significantly streamline the drug discovery process, reducing the time and cost associated with bringing a new drug to market. researchgate.net

Table 2: Application of Advanced Screening and Design Techniques

| Technique | Application | Expected Outcome |

| High-Throughput Screening (HTS) | Screening of analog libraries against diverse cancer cell lines and kinase panels. | Identification of potent and selective lead compounds with broad or targeted anticancer activity. |

| Molecular Docking | Predicting the binding mode of this compound and its analogs within the active sites of potential target proteins. | Understanding the structural basis of activity and guiding the design of more potent inhibitors. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate the structural features of urea derivatives with their biological activity. | Predicting the activity of virtual compounds and prioritizing synthetic efforts. |

| Virtual Screening | In silico screening of large compound databases to identify novel urea-based scaffolds with potential anticancer activity. | Discovery of new chemical starting points for drug development. |

Collaborative Research Initiatives for Comprehensive Characterization

The comprehensive characterization of a novel therapeutic candidate like this compound requires a multidisciplinary approach that often extends beyond the capabilities of a single research group. Collaborative research initiatives, bringing together academic institutions, pharmaceutical companies, and specialized research consortia, are crucial for advancing our understanding of this compound and accelerating its potential translation into the clinic. researchgate.netuwe.ac.uknih.gov

Such collaborations can facilitate access to specialized expertise, cutting-edge technologies, and diverse compound libraries. For example, academic labs may excel in basic research and mechanistic studies, while pharmaceutical partners can provide resources for medicinal chemistry, preclinical development, and clinical trials. nih.gov Consortia focused on specific areas, such as kinase inhibitor discovery or rare diseases, can also provide a valuable platform for sharing data, resources, and expertise. uwe.ac.uk By fostering an open and collaborative research environment, the scientific community can more effectively address the challenges associated with drug discovery and development, ultimately benefiting patients in need of new and improved cancer therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Chlorophenyl)-3-(2,3-dichlorophenyl)urea, and how are impurities minimized during purification?

- Answer: The compound is synthesized via a urea-forming reaction between 3-chloroaniline and 2,3-dichlorophenyl isocyanate in anhydrous solvents like dichloromethane. Key steps include stoichiometric control of reactants, temperature modulation (0–25°C), and inert atmosphere use to prevent side reactions. Purification employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product with ≥95% purity. Residual solvents and unreacted isocyanates are common impurities addressed via these methods .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Answer:

- 1H/13C NMR: Confirms aromatic substitution patterns (e.g., chlorine positions) and urea NH protons (δ 8.2–9.0 ppm).

- FT-IR: Validates urea C=O stretching (~1640–1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹).

- HPLC-MS: Determines purity and molecular ion ([M+H]+) via reverse-phase C18 columns (acetonitrile/water gradient).

- Elemental Analysis: Ensures C, H, N, Cl composition aligns with theoretical values (e.g., C15H10Cl3N2O: C 51.24%, H 2.86%) .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

- Answer: Initial screens include:

- Enzyme inhibition assays (e.g., kinases, proteases) using fluorescence-based substrates.

- Cytotoxicity profiling (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7).

- Microbial growth inhibition (MIC determination) against Gram-positive/negative bacteria.

- Dose-response curves (IC50/EC50) guide structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Answer: Discrepancies often arise from assay variability (e.g., cell line heterogeneity, solvent effects). Mitigation strategies:

- Orthogonal validation: Confirm activity using unrelated assays (e.g., SPR binding vs. functional cellular assays).

- Metabolic stability testing: Rule out false positives due to compound degradation (e.g., liver microsome assays).

- Structural analogs: Compare activity of derivatives to isolate substituent-specific effects (e.g., 2,3-dichloro vs. 3,4-dichloro analogs) .

Q. What computational approaches are used to model its interaction with biological targets?

- Answer:

- Docking studies (AutoDock, Schrödinger Suite): Predict binding poses in enzyme active sites (e.g., kinase ATP pockets).

- Molecular Dynamics (MD): Simulate stability of ligand-receptor complexes over time (≥100 ns trajectories).

- QSAR models: Corrogate electronic (Cl substituent Hammett σ values) and steric parameters (molar refractivity) with activity data .

Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

- Answer:

- Lipophilicity adjustment: Introduce polar groups (e.g., morpholine, pyridinyl) to improve solubility (logP < 5).

- Prodrug strategies: Mask urea NH groups with acetyl or PEG moieties to enhance bioavailability.

- In vitro ADME profiling: Assess CYP450 inhibition, plasma protein binding, and permeability (Caco-2 assay) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.